tert-butyl ((3S,4R)-4-hydroxytetrahydrofuran-3-yl)carbamate
Overview
Description
tert-Butyl ((3S,4R)-4-hydroxytetrahydrofuran-3-yl)carbamate is a chemical compound that features a tert-butyl group attached to a tetrahydrofuran ring
Mechanism of Action
Target of Action
Compounds with similar structures have been used in synthetic organic chemistry . The tert-butyl group is known for its unique reactivity pattern and has implications in biosynthetic and biodegradation pathways .
Mode of Action
The tert-butyl group is known for its unique reactivity pattern, which is often used in chemical transformations .
Biochemical Pathways
The tert-butyl group is known to have implications in biosynthetic and biodegradation pathways .
Pharmacokinetics
It’s known that the compound’s molecular weight is 23871 , which could influence its pharmacokinetic properties.
Result of Action
Compounds with similar structures have been used in synthetic organic chemistry, suggesting they may have significant effects at the molecular level .
Action Environment
It’s known that the compound should be stored at 28°c , indicating that temperature could be an important environmental factor affecting its stability.
Preparation Methods
The synthesis of tert-butyl ((3S,4R)-4-hydroxytetrahydrofuran-3-yl)carbamate typically involves the reaction of a suitable tetrahydrofuran derivative with tert-butyl carbamate under specific conditions. One common method involves the use of a flow microreactor system, which allows for a more efficient and sustainable synthesis compared to traditional batch processes . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize the yield and purity of the product.
Chemical Reactions Analysis
tert-Butyl ((3S,4R)-4-hydroxytetrahydrofuran-3-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the hydroxyl and carbamate groups .
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties and its role in drug development. Industrially, it is used in the production of various chemicals and materials due to its stability and reactivity.
Comparison with Similar Compounds
tert-Butyl ((3S,4R)-4-hydroxytetrahydrofuran-3-yl)carbamate can be compared to other similar compounds, such as tert-butyl N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]carbamate and tert-butyl N-[(3S,4R)-3-hydroxyoxan-4-yl]carbamate . These compounds share structural similarities but differ in their specific ring structures and functional groups. The unique combination of the tert-butyl group and the tetrahydrofuran ring in this compound gives it distinct properties and applications compared to its analogs.
Properties
IUPAC Name |
tert-butyl N-[(3S,4R)-4-hydroxyoxolan-3-yl]carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-6-4-13-5-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIADDJLFYFDGK-BQBZGAKWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1COC[C@@H]1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.